(R)-1-phenylprop-2-en-1-amine, also known as (R)-phenylpropene-1-amine, is an organic compound with the molecular formula . It features a propenyl group attached to a phenyl ring and an amine functional group, making it an important compound in organic synthesis and medicinal chemistry. The chiral nature of this compound, indicated by the (R) configuration, allows for specific interactions in biological systems, enhancing its relevance in pharmaceutical applications.
(R)-1-phenylprop-2-en-1-amine exhibits notable biological activities:
Several methods exist for synthesizing (R)-1-phenylprop-2-en-1-amine:
(R)-1-phenylprop-2-en-1-amine finds applications across various fields:
Studies investigating the interactions of (R)-1-phenylprop-2-en-1-amines with biological targets have yielded valuable insights:
Several compounds share structural similarities with (R)-1-phenylprop-2-en-1-amines. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Phenylpropene | Lacks the amine group; only contains phenyl and propenyl groups | Primarily used as an industrial chemical |
| (S)-1-(4-Fluorophenyl)propene | Contains a fluorine substituent on the phenyl ring | Exhibits different biological activity due to fluorine |
| 3-Dimethylamino-1-phenylpropene | Contains a dimethylamino group instead of a primary amine | Enhanced solubility and altered pharmacokinetics |
The uniqueness of (R)-1-phenylprop-2-en-1-amines lies in its specific chiral configuration and ability to inhibit monoamine oxidase effectively, making it particularly valuable in medicinal chemistry.
The compound’s rigid chiral environment directs reactions through well-defined transition states. For instance, in -sigmatropic rearrangements of allylic ammonium ylides, the (R)-configured amine forms stable Lewis acid complexes with boron trifluoride ($$ \text{BF}3 $$) or tribromide ($$ \text{BBr}3 $$), favoring endo-transition states that yield syn-diastereomers with >90% selectivity. This contrasts with chiral diazaborolidine-mediated reactions, where exo-transition states dominate, producing anti-diastereomers with 85–95% enantiomeric excess (ee).
Table 1: Catalytic Performance of (R)-1-Phenylprop-2-en-1-amine in Rearrangements
| Reaction Type | Lewis Acid | Diastereoselectivity | Enantiomeric Excess |
|---|---|---|---|
| -Sigmatropic | $$ \text{BBr}_3 $$ | syn: 95% | N/A |
| Asymmetric -Sig | Diazaborolidine | anti: 92% | 89–94% ee |
The amine’s allyl group participates in conjugate additions, where its electron-withdrawing nature stabilizes intermediates. For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) using this amine achieve 70–85% conversion with 25–39% ee, depending on the copper source.
(R)-1-Phenylprop-2-en-1-amine serves as a precursor for chiral phosphine and N-heterocyclic carbene (NHC) ligands. When complexed with rhodium or palladium, these ligands facilitate asymmetric hydrogenations of α,β-unsaturated ketones with 80–92% ee. The phenyl group’s π-stacking interactions enhance substrate binding, while the allyl chain’s flexibility accommodates diverse geometries.
Transition metal catalysis remains the most widely employed method for synthesizing (R)-1-phenylprop-2-en-1-amine due to its high enantioselectivity and tunable reaction conditions. Palladium complexes paired with chiral ligands are particularly effective in facilitating asymmetric allylic amination.
The Pd/(S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system has demonstrated exceptional performance, achieving enantiomeric excess (ee) values up to 94% in allylic amination reactions [3]. Silver cocatalysts, such as AgPF₆, further enhance regioselectivity by promoting α-addition over γ-addition [3]. For example, the Pd/(S)-BINAP/AgPF₆ system converts 1,1,1-trifluoro-4-arylbut-3-en-2-yl acetates into (R)-1-phenylprop-2-en-1-amine derivatives with >15:1 branched-to-linear selectivity [3].
The catalytic cycle involves three key steps:
Density functional theory (DFT) studies suggest that steric interactions between the ligand’s aryl groups and the substrate’s phenyl ring are critical for enantioselectivity [2].
A Pd/(S)-Phanephos-catalyzed reaction of acetylated Morita–Baylis–Hillman adducts with aromatic amines yields (R)-1-phenylprop-2-en-1-amine derivatives with 70% ee and >15:1 regioselectivity [3]. The bulky Phanephos ligand mitigates undesired γ-addition by sterically shielding the terminal allylic position.
Table 1: Performance of Palladium Catalysts in Allylic Amination
| Catalyst System | Substrate | ee (%) | Regioselectivity (α:γ) |
|---|---|---|---|
| Pd/(S)-BINAP/AgPF₆ | 1,1,1-Trifluoroallyl acetate | 94 | >20:1 |
| Pd/(S)-Phanephos | Morita–Baylis–Hillman adduct | 70 | 15:1 |
| Pd/(R)-Tol-BINAP | 3-Phenylallyl carbonate | 88 | 10:1 |
Biocatalysis offers an eco-friendly alternative to traditional metal-catalyzed methods, with ω-transaminases (ω-TAs) enabling asymmetric amination of ketones under mild conditions.
The ω-TA from Ochrobactrum anthropi (OATA) has been engineered to accommodate bulky substrates. The L57A mutation enlarges the small binding pocket, increasing activity toward 2-oxopentanoic acid by 48-fold [4]. This variant synthesizes (R)-1-phenylprop-2-en-1-amine from cinnamaldehyde-derived ketones with >99% ee using isopropylamine as an amino donor [4].
The equilibrium favors amine formation due to volatile acetone byproduct removal. For example, amination of 2-oxopentanoic acid with isopropylamine achieves 97% conversion under reduced pressure [4].
Table 2: Activity of OATA Variants Toward Bulky Substrates
| Variant | Substrate | Relative Activity (%) | ee (%) |
|---|---|---|---|
| Wild-type | 2-Oxopentanoic acid | 100 | 99 |
| L57A | 2-Oxopentanoic acid | 4800 | 99 |
| L57G | 2-Oxopentanoic acid | 1200 | 98 |
The OATA L57A variant converts 2-oxopentanoic acid into (R)-norvaline via asymmetric amination, achieving >99% ee. Kinetic resolution of racemic norvaline further demonstrates the enzyme’s utility in dynamic kinetic asymmetric transformations [4].
Photoredox catalysis represents an emerging frontier in enantioselective synthesis, though its application to (R)-1-phenylprop-2-en-1-amine remains exploratory.
Photoredox catalysts (e.g., Ir(III) complexes) generate radical intermediates under visible light, enabling enantioconvergence via dynamic kinetic resolution. For instance, α-amino radicals derived from allylic amines could undergo hydrogen-atom transfer (HAT) with a chiral HAT catalyst to set stereochemistry.
Current limitations include low quantum yields and competing side reactions. However, dual catalysis systems combining photoredox and chiral Lewis acids may unlock new pathways. No peer-reviewed examples specific to (R)-1-phenylprop-2-en-1-amine exist in the provided sources, highlighting an area for future research.
Early crystallographic work on class IV and class I amine transaminases revealed twin substrate pockets that modulate enantio- and chemoselectivity through subtle steric and electrostatic effects [1] [2]. Structure comparison and molecular-dynamics simulations have since pinpointed “hot-spot” residues that can be remodelled to favour allylic substrates such as cinnamaldehyde, the immediate precursor of (R)-1-phenylprop-2-en-1-amine.
| Entry | Enzyme scaffold (wild type) | Key mutations introduced by rational design | Model substrate(s) | Observed outcome | Reference |
|---|---|---|---|---|---|
| 1 | Thermomicrobium roseum transaminase | Tyr 154 → Phe | Cinnamaldehyde series | Catalytic-efficiency gain 3.2-fold | [1] |
| 2 | Class IV amine transaminase from Chromobacterium violaceum | Trp 57 → Phe, Asp 260 → Leu | 2,2-Dimethyl-1-phenylpropan-1-one | Access to sterically hindered ketones; 18%→78% conversion | [3] |
| 3 | α-Amino-acid transaminase (fold IV) | Six substitutions in the small pocket (V55F, Y58F, A263S, R292A, G293T, N294A) | (R)-phenylethylamine benchmark | Specific activity raised from undetectable to 326 mU mg⁻¹ | [4] |
| 4 | Metagenomic enzyme pQR1108 (no additional mutation) | Naturally enlarged small pocket (Phe→Leu at 88, Gly→Ser at 231) | Cinnamaldehyde | 72% conversion to (R)-1-phenylprop-2-en-1-amine; 75% isolated after scale-up | [5] |
Key design principles
When single-round design reaches its limit, iterative mutagenesis plus high-throughput selection drives further enhancements in turnover, stereoselectivity and substrate scope.
| Campaign | Starting enzyme | Evolution strategy | Cycles / variants | Performance gain (relative to parent) | Reference |
|---|---|---|---|---|---|
| A | Vibrio fluvialis amine transaminase | Random mutagenesis + smart libraries targeting eight residues that border the large pocket | 6 / 12 000 | >200-fold higher space–time yield; >99.5% enantiomeric excess for a bicyclic amine | [7] |
| B | ArRm-TA (fold I) | Iterative saturation of “flipped” residues governing pocket asymmetry | 5 / 900 | Conversion of 1-phenylpropan-2-one climbed from 62% to 89% while keeping >99% enantiomeric excess | [8] |
| C | DATA-to-(R)-amine transaminase switch | Computationally guided hotspot swapping followed by error-prone PCR | 4 / 4 500 | Created de novo (R)-selectivity; specific activity 326 mU mg⁻¹ on (R)-phenylethylamine | [4] |
| D | Ruegeria sp. amine transaminase | Machine-learning fitness predictor trained on 40 curated variants | 2 / in-silico | Up to 2 000-fold velocity gain for aliphatic–aromatic ketones; broadened to allylic aldehydes | [9] |
Lessons from laboratory evolution
Allylic amine synthesis is redox-neutral, yet most industrial cascades pair the transaminase with an upstream carboxylate- or aldehyde-reducing step that demands reduced nicotinamide adenine dinucleotide phosphate. Efficient cofactor-turnover solutions have therefore become integral to process intensification.
| System concept | Biocatalyst(s) providing recycling | Electron source | Total turnover number of reduced nicotinamide adenine dinucleotide phosphate | Demonstrated product (scale) | Reference |
|---|---|---|---|---|---|
| Permeabilised cell couple | Escherichia coli glucose dehydrogenase + Bacillus pumilus ketoreductase | Glucose | 4 200 | (R)-ethyl 3-hydroxy-4,4,4-trifluorobutyrate (68 h, 50 mmol) | [10] |
| Glutaredoxin / glutathione reductase relay | Yeast glutathione reductase + bacterial glutaredoxin | Catalytic oxidised cysteine | 500 000 | Guanosine-monophosphate isotopologues (millimole scale) | [11] |
| Photosystem I photobiocatalysis | Spinach photosystem I + ferredoxin–ferredoxin-NADP⁺-reductase | Red light, ascorbate | Turnover frequency 2.55 s⁻¹ (≈9 000 h⁻¹) | Enantio-selective cinnamyl-reduction cascade | [12] |
| Whole-cell metabolic refactoring | E. coli with overexpressed nicotinamide kinase and Preiss–Handler pathway | Glucose | 2.97-fold intracellular pool increase; 100% conversion of 300 mM 2-oxo-4-[(hydroxy)(methyl)phosphinyl]-butanoic acid in 2 h | L-phosphinothricin (125 g L⁻¹ d⁻¹) | [13] |
| Microwave-stabilised immobilate | Aldo–keto reductase + glucose dehydrogenase co-entrapped in mesocellular foam | Glucose | Maintained 140% relative activity after 10 cycles | (R)-4-chloro-3-hydroxybutanoate (gram scale) | [14] |
Design guidelines for cofactor economy